![molecular formula C8H15NO B2760841 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol CAS No. 1489515-41-4](/img/structure/B2760841.png)
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Cyclopropylamino)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 1489515-41-4 . It has a molecular weight of 141.21 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “3-[(Cyclopropylamino)methyl]cyclobutan-1-ol” is C8H15NO . The InChI Code is 1S/C8H15NO/c10-8-3-6(4-8)5-9-7-1-2-7/h6-10H,1-5H2 .Physical And Chemical Properties Analysis
The physical form of “3-[(Cyclopropylamino)methyl]cyclobutan-1-ol” is an oil . The compound is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Molecular Complexity
Lewis Acid-Catalyzed Reactions : Research by Yao and Shi (2007) on arylmethylenecyclopropanes showed that these compounds could react with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol in the presence of Lewis acid BF3.OEt2, leading to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives under mild conditions. This study highlights the versatility of cyclobutane derivatives in synthetic chemistry, particularly in the construction of complex molecular structures through cascade reactions (Yao & Shi, 2007).
Catalytic Synthesis : Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes. This research underscores the potential of cyclobutane derivatives in the catalytic synthesis of biologically active compounds featuring multiple substituents and stereocenters, demonstrating their importance in the development of new synthetic methods (Feng et al., 2019).
Biological and Medicinal Chemistry Applications
Antimicrobial Activity : Cukurovalı et al. (2002) studied Schiff base ligands containing cyclobutane and thiazole rings, along with their metal complexes, for their antimicrobial activities. The results showed that some complexes exhibited significant activity against various microorganisms, indicating the potential of cyclobutane derivatives in the development of new antimicrobial agents (Cukurovalı et al., 2002).
PTP1B Inhibition : Liang et al. (2013) discovered unprecedented diterpenoids from the soft coral Sarcophyton trocheliophorum, featuring a cyclobutane ring system. One of these compounds exhibited significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. This finding highlights the potential of cyclobutane derivatives in the discovery of new inhibitors for therapeutically relevant enzymes (Liang et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(cyclopropylamino)methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-6(4-8)5-9-7-1-2-7/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNUAPYJBIFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)

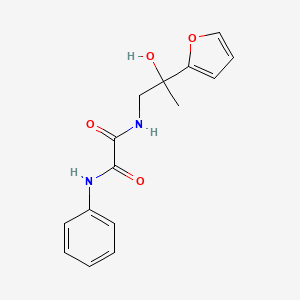
![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
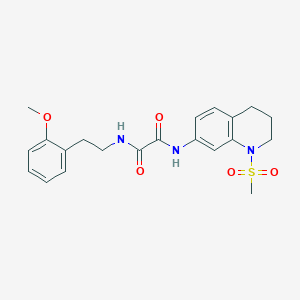
![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
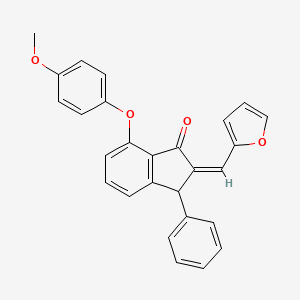
![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)

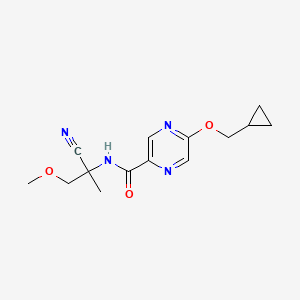
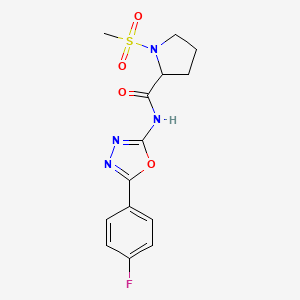
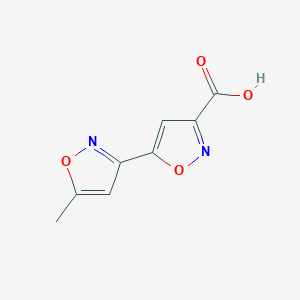
![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)